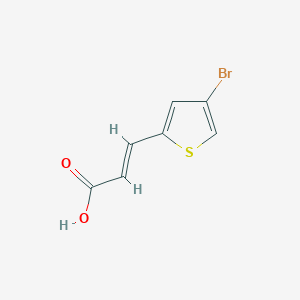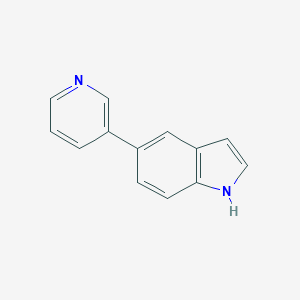
5-(Pyridin-3-yl)-1h-indole
Overview
Description
5-(Pyridin-3-yl)-1H-indole is an indole derivative that is widely used as a synthetic intermediate in organic synthesis. It is also known as 5-P3I and can be used in a variety of applications, including drug discovery, medicinal chemistry, and materials science. The compound is of interest due to its unique structure and its ability to form strong hydrogen bonds. Additionally, 5-(Pyridin-3-yl)-1H-indole has been found to possess anti-tumor, anti-inflammatory, and anti-oxidant activities in vitro and in vivo.
Scientific Research Applications
Cyclin-Dependent Kinase 7 Inhibitors for Autosomal Dominant Polycystic Kidney Disease Treatment
Recent studies have identified 5-(Pyridin-3-yl)-1H-indole derivatives as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7), which is a novel drug target for the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD). These compounds have shown high potency in inhibiting cyst growth and exhibit lower cytotoxicity compared to other inhibitors in both in vitro and in vivo models .
Antibacterial Agents
Derivatives of 5-(Pyridin-3-yl)-1H-indole have been synthesized and characterized for their antibacterial activities. These compounds have shown effectiveness against various microorganisms, including Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibacterial agents .
Synthetic Chemistry Building Blocks
In synthetic chemistry, 5-(Pyridin-3-yl)-1H-indole serves as a building block for introducing pyridine groups into other molecules. This application is crucial for developing new compounds with unique properties and functionalities.
Metal–Organic Complexes
The compound plays a significant role in the formation of metal–organic complexes. Its structural properties influence the stability and structure of these complexes, which are important in materials science and catalysis .
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
Similar compounds have been reported to inhibit cdk2, which leads to the inhibition of cell proliferation . This suggests that 5-(Pyridin-3-yl)-1H-indole might interact with its targets in a similar manner, leading to changes in cell cycle progression and potentially inhibiting cell growth.
Biochemical Pathways
It is plausible that this compound could affect pathways related to cell cycle regulation, given the reported activity of similar compounds on cdk2 . Downstream effects could include alterations in cell proliferation and potentially apoptosis.
Pharmacokinetics
Similar compounds have been reported to have high oral bioavailability when taken with food . The impact of these properties on the bioavailability of 5-(Pyridin-3-yl)-1H-indole would need to be investigated further.
Result of Action
Based on the reported activity of similar compounds, it is plausible that this compound could inhibit cell proliferation and potentially induce apoptosis .
properties
IUPAC Name |
5-pyridin-3-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-12(9-14-6-1)10-3-4-13-11(8-10)5-7-15-13/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUOYJYRICGOSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566327 | |
| Record name | 5-(Pyridin-3-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)-1h-indole | |
CAS RN |
144104-49-4 | |
| Record name | 5-(Pyridin-3-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 5-(pyridin-3-yl)-1H-indole-4,7-diones interact with IDO1 and what are the downstream effects of this interaction?
A1: The provided research abstract [] specifically focuses on the discovery of 5-(pyridin-3-yl)-1H-indole-4,7-diones as IDO1 inhibitors. This suggests that the detailed mechanisms of interaction, downstream effects, and potential therapeutic implications are still under investigation. Further research is needed to elucidate the specific binding interactions, kinetic parameters of inhibition, and the consequences of IDO1 inhibition by these compounds on downstream signaling pathways and biological processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



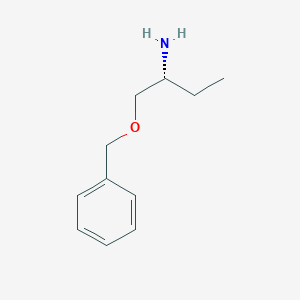


![N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine](/img/structure/B115945.png)
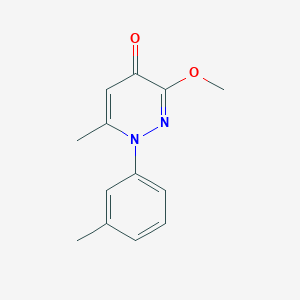
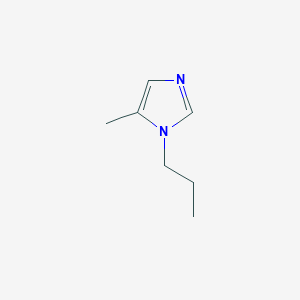

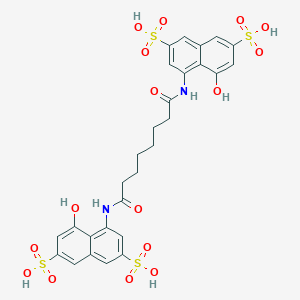

![N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide](/img/structure/B115959.png)
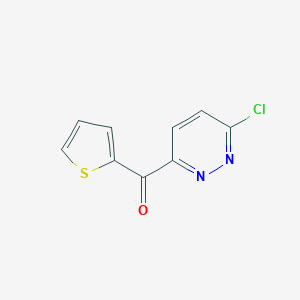
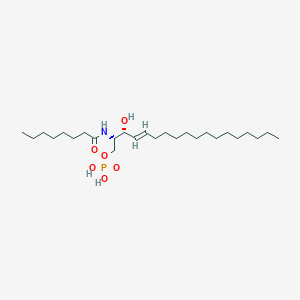
![7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B115965.png)
